molecular formula C15H23N3O2 B5374863 2-[2-Hydroxyethyl-[(1-propylbenzimidazol-2-yl)methyl]amino]ethanol

2-[2-Hydroxyethyl-[(1-propylbenzimidazol-2-yl)methyl]amino]ethanol

Cat. No.: B5374863
M. Wt: 277.36 g/mol
InChI Key: DRRAQXJLGVXKAV-UHFFFAOYSA-N
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Description

2-[2-Hydroxyethyl-[(1-propylbenzimidazol-2-yl)methyl]amino]ethanol is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Hydroxyethyl-[(1-propylbenzimidazol-2-yl)methyl]amino]ethanol typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole core, followed by the introduction of the hydroxyethyl and propyl groups. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). The final step involves the coupling of the hydroxyethyl group to the benzimidazole core under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[2-Hydroxyethyl-[(1-propylbenzimidazol-2-yl)methyl]amino]ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzimidazole core can be reduced under specific conditions to yield different derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield benzimidazole carboxylic acids, while reduction can produce benzimidazole alcohols .

Scientific Research Applications

2-[2-Hydroxyethyl-[(1-propylbenzimidazol-2-yl)methyl]amino]ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-Hydroxyethyl-[(1-propylbenzimidazol-2-yl)methyl]amino]ethanol involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects. The hydroxyethyl and propyl groups may enhance the compound’s solubility and binding affinity, contributing to its overall efficacy .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Hydroxyethyl)benzimidazole
  • 1-Propylbenzimidazole
  • 2-(1-Hydroxyethyl)-1-propylbenzimidazole

Uniqueness

2-[2-Hydroxyethyl-[(1-propylbenzimidazol-2-yl)methyl]amino]ethanol is unique due to its specific combination of functional groups. The presence of both hydroxyethyl and propyl groups on the benzimidazole core provides distinct chemical properties and biological activities that are not observed in simpler benzimidazole derivatives .

Properties

IUPAC Name

2-[2-hydroxyethyl-[(1-propylbenzimidazol-2-yl)methyl]amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2/c1-2-7-18-14-6-4-3-5-13(14)16-15(18)12-17(8-10-19)9-11-20/h3-6,19-20H,2,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRRAQXJLGVXKAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1CN(CCO)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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